molecular formula C7H14O B2501861 [1-(Propan-2-yl)cyclopropyl]methanol CAS No. 1502415-85-1

[1-(Propan-2-yl)cyclopropyl]methanol

Cat. No.: B2501861
CAS No.: 1502415-85-1
M. Wt: 114.188
InChI Key: OVDQNNRXSNYVBL-UHFFFAOYSA-N
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Description

Contextualization of Cyclopropane (B1198618) Motifs in Contemporary Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. scientificupdate.com Despite the significant ring strain inherent in its geometry (approximately 27 kcal/mol), the cyclopropane unit is surprisingly stable and offers unique stereochemical and electronic properties that are highly valued in medicinal chemistry and organic synthesis. researchgate.net In recent years, the incorporation of cyclopropane rings into molecular architectures has become a key strategy for designing molecules with improved bioactivity, enhanced metabolic stability, and favorable pharmacokinetic profiles. nbinno.com

The utility of the cyclopropyl (B3062369) group stems from several important features:

Three-Dimensionality and Rigidity : The planar and rigid nature of the cyclopropane ring allows chemists to precisely control the spatial orientation of functional groups, which can enhance binding affinity to biological targets like enzymes and receptors. nbinno.com This conformational locking is a significant advantage over more flexible aliphatic chains. nbinno.com

Metabolic Stability : Compared to linear alkyl groups, the cyclopropane ring is often more resistant to metabolic degradation, particularly oxidative processes. nbinno.com This can lead to a longer biological half-life for a drug molecule. nbinno.com

Electronic Character : The C-C bonds in cyclopropane have a higher degree of p-character than typical alkanes, a feature described by the Walsh and Coulson-Moffitt bonding models. wiley.com This gives the ring some unsaturated character, allowing it to engage in electronic conjugation with adjacent π-systems and influence the reactivity of nearby functional groups. wiley.combluffton.edu

As a result of these properties, the cyclopropyl fragment is a versatile component in drug design, often used as a rigid linker or as an isosteric replacement for other groups like alkenes or gem-dimethyl groups. scientificupdate.com Its prevalence is evident in the fact that numerous top-selling drugs approved by the U.S. FDA contain this structural unit. acs.org

Overview of Cyclopropylcarbinol Systems: Historical Perspectives and Structural Features

Cyclopropylcarbinol, or cyclopropylmethanol (B32771), is the parent compound of the class to which [1-(Propan-2-yl)cyclopropyl]methanol belongs. These systems consist of a hydroxymethyl group (-CH₂OH) attached directly to a carbon atom of the cyclopropane ring. The chemistry of cyclopropylcarbinol systems is historically rich, most notably for the characteristic "cyclopropylcarbinyl rearrangement." This rearrangement involves the facile interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. nih.gov This reactivity was first explored in detail in the mid-20th century and demonstrated that the supposedly stable cyclopropane ring could readily participate in dynamic chemical transformations. nih.gov

A consensus view is that these rearrangements proceed through a non-classical bicyclobutonium ion intermediate, which possesses a three-center, two-electron bond. nih.gov This cationic chemistry highlights the unique ability of the cyclopropane ring to stabilize an adjacent positive charge. The study of these rearrangements has been crucial in developing a deeper understanding of carbocation chemistry.

Structurally, cyclopropylcarbinol systems are defined by the juxtaposition of the strained three-membered ring and the polar hydroxyl group. The parent compound, cyclopropylmethanol, is a colorless liquid with a boiling point of approximately 123-124 °C. lifechempharma.comchemicalbook.com The presence of substituents on the cyclopropane ring, as in the case of this compound, significantly influences the molecule's steric and electronic properties, which in turn affects its reactivity and physical characteristics.

Foundational Principles of Cyclopropylcarbinol Reactivity and Electronic Properties

The reactivity of cyclopropylcarbinols is dominated by the electronic nature of the cyclopropane ring and its interaction with the adjacent carbinol function. The bonding in cyclopropane is often described using two primary models: the Coulson-Moffitt model and the Walsh model.

Coulson-Moffitt Model : This model proposes that the C-C bonds are formed by the overlap of sp³-hybridized orbitals that are bent outwards from the internuclear axis, creating so-called "banana bonds." This bending reduces the severe angle strain that would result from a direct overlap. wiley.comwikipedia.org

Walsh Model : This alternative model assumes sp² hybridization for the carbon atoms. Two sp² orbitals from each carbon form C-H bonds and bonds to external groups, while the third is directed toward the center of the ring. The remaining p-orbitals lie in the plane of the ring and overlap to form a set of molecular orbitals. wiley.combluffton.edu This model successfully explains the cyclopropane ring's ability to conjugate with adjacent p-orbitals and act as a π-system donor. bluffton.edu

These bonding models explain the high p-character of the C-C bonds, which allows the cyclopropyl group to stabilize adjacent carbocations through orbital overlap, a phenomenon known as σ-π conjugation. This electronic stabilization is key to the reactivity of cyclopropylcarbinol systems. For example, under acidic conditions, the protonation of the hydroxyl group and its subsequent departure as water generates a cyclopropylcarbinyl cation. This cation is stabilized and can undergo various reactions, including:

Ring-opening reactions to form homoallylic alcohols.

Ring-expansion reactions (the cyclopropylcarbinyl rearrangement) to form cyclobutanol (B46151) or related structures. nih.gov

Nucleophilic substitution at the carbinol carbon.

The specific reaction pathway is highly dependent on the substitution pattern on the cyclopropane ring and the reaction conditions. chemicalbook.com Electron-donating groups on the ring can further stabilize the cationic intermediate, influencing the outcome of the reaction.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be defined.

PropertyValue
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
IUPAC NameThis compound
CAS Number1502415-85-1

Research Findings and Synthesis

Specific research focused solely on this compound is limited. However, its synthesis can be approached through established methods for creating substituted cyclopropanes and cyclopropylmethanols. A general synthetic strategy would likely involve two main steps:

Cyclopropanation : The formation of the 1-isopropylcyclopropane core. This is commonly achieved through the reaction of an appropriately substituted alkene with a carbene or carbenoid source.

Hydroxymethylation : The introduction of the -CH₂OH group. This can be accomplished by various methods, such as the reduction of a corresponding carboxylic acid or ester (e.g., 1-(propan-2-yl)cyclopropane-1-carboxylic acid) using a reducing agent like lithium aluminum hydride.

The reactivity of this compound is expected to follow the general principles of other cyclopropylcarbinols. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Under acidic conditions, it would be susceptible to the characteristic cyclopropylcarbinyl rearrangement, where the isopropyl group would influence the stability of the cationic intermediates and potentially the distribution of rearrangement products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(5-8)3-4-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDQNNRXSNYVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Propan 2 Yl Cyclopropyl Methanol and Analogous Derivatives

Direct Synthetic Routes to Cyclopropylmethanol (B32771) Scaffolds

Direct routes to cyclopropylmethanols generally involve the formation of the three-membered ring through the addition of a one-carbon unit to an alkene. These methods are among the most powerful and widely used for generating cyclopropanes. nih.gov

Cyclopropanation of an alkene is a direct approach for the preparation of the cyclopropane (B1198618) core. acs.org The reaction involves the transfer of a carbene or carbenoid species to a carbon-carbon double bond. For the synthesis of a cyclopropylmethanol derivative like [1-(propan-2-yl)cyclopropyl]methanol, a suitable starting material would be an allylic alcohol, such as 3-methylbut-1-en-3-ol, where the hydroxyl group can direct the cyclopropanation.

Transition-metal-catalyzed cyclopropanations represent a versatile method for forming cyclopropane rings, often utilizing diazo compounds as carbene precursors. acs.orgwikipedia.org Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are common and effective catalysts for these transformations. wikipedia.org The reaction mechanism is believed to involve the formation of a metal carbene intermediate after the diazo compound reacts with the metal center and expels nitrogen gas. wikipedia.org This highly reactive metal carbene then adds to an alkene in a concerted fashion, which typically results in the retention of the alkene's stereochemistry in the final cyclopropane product. wikipedia.org

Iron- and cobalt-based catalysts, particularly those involving porphyrin ligands, have also emerged as promising alternatives, leveraging earth-abundant metals for carbene transfer reactions. nih.govnih.gov These systems can activate diazo compounds to generate metal-stabilized radicals, which then participate in cyclopropanation. nih.gov Recent advancements have also demonstrated that water can be a suitable solvent for certain rhodium-catalyzed cyclopropanations, sometimes proceeding with efficiency and diastereoselectivity comparable to reactions in anhydrous organic solvents. acs.org

Table 1: Examples of Transition-Metal Catalysts in Cyclopropanation This table is interactive. Click on the headers to sort.

Catalyst Carbene Precursor Substrate Type Typical Solvent Reference
Dirhodium(II) carboxylates Diazoacetates Alkenes Dichloromethane, Toluene acs.orgwikipedia.org
Cobalt-porphyrin complexes Diazo compounds Alkenes Organic Solvents nih.govnih.gov
Iron-porphyrin complexes Diazo compounds Alkenes Organic Solvents nih.govacs.org

Carbenoid-mediated cyclopropanations are a cornerstone of cyclopropane synthesis, with the Simmons-Smith reaction being the most prominent example. nih.govwikipedia.org This reaction typically utilizes a zinc carbenoid, generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple or diethylzinc (B1219324) (Et₂Zn). nih.govnih.gov The Furukawa modification, which employs Et₂Zn and CH₂I₂, is a notable improvement over the original protocol. nih.govresearchgate.net

The active intermediate is a zinc carbenoid species, such as (iodomethyl)zinc iodide (IZnCH₂I), which transfers a methylene (B1212753) (:CH₂) group to an alkene stereospecifically. nih.govacsgcipr.org A key advantage of this method is its tolerance for hydroxyl groups. In the synthesis of cyclopropylmethanols from allylic alcohols, the hydroxyl group can act as a directing group, coordinating to the zinc carbenoid and delivering the methylene group to the syn face of the double bond, which often leads to high diastereoselectivity. purdue.edu

Limitations of traditional zinc carbenoids, such as poor regioselectivity with polyenes and inefficiency with electron-deficient olefins, have been addressed by developing transition metal-catalyzed variants. rsc.orgpurdue.edu For instance, cobalt-pyridinediimine (PDI) catalyst systems can be used with dihaloalkanes and zinc to generate non-stabilized carbenes, offering reactivity that is complementary to the classic Simmons-Smith reaction. rsc.orgpurdue.edu

Table 2: Comparison of Simmons-Smith Type Reagent Systems This table is interactive. Click on the headers to sort.

Reagent System Description Key Features Reference
CH₂I₂ / Zn(Cu) The classic Simmons-Smith reagent. Heterogeneous, stable reagent. nih.gov
CH₂I₂ / Et₂Zn Furukawa modification. Homogeneous, more reactive and reliable. nih.govresearchgate.net
XZnCHI₂ Shi's more reactive carbenoids. Contains electron-withdrawing groups on zinc. nih.gov

The biological activity of cyclopropane-containing molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical area of research. nih.gov Both asymmetric (enantioselective) and diastereoselective strategies have been developed to control the three-dimensional structure of cyclopropylmethanol derivatives.

The synthesis of single-enantiomer cyclopropanes is most commonly achieved through catalytic asymmetric cyclopropanation. nih.gov This involves the use of a chiral catalyst to control the facial selectivity of the carbene addition to a prochiral alkene.

Several strategies have proven effective:

Chiral Transition Metal Catalysts: Chiral rhodium complexes, such as those with D₂-symmetric chiral amidoporphyrin ligands, have been developed for the asymmetric cyclopropanation of alkenes with diazo compounds. wikipedia.orgnih.gov These catalysts create a chiral environment around the metal center, influencing the trajectory of the alkene approach and leading to high enantioselectivity. wikipedia.org Cobalt(II) complexes with specifically designed chiral porphyrins have also been used to achieve highly efficient asymmetric radical cyclopropanation. nih.gov

Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the substrate, which directs the cyclopropanation to one face of the double bond. After the reaction, the auxiliary is cleaved to yield the chiral product. Auxiliaries derived from readily available chiral alcohols like pantolactone have been used for diastereoselective cyclopropanations with diazo esters. wikipedia.org

Asymmetric Simmons-Smith Reactions: While more challenging, catalytic asymmetric Simmons-Smith reactions have been developed. nih.gov These often involve the use of chiral ligands, such as disulfonamides derived from amino acids, in conjunction with the zinc carbenoid to induce enantioselectivity in the cyclopropanation of allylic alcohols. nih.govresearchgate.net

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of cyclopropylmethanols, this often involves controlling the orientation of the new cyclopropane ring relative to existing substituents on the starting material.

A primary strategy for diastereoselective cyclopropanation is substrate directivity, particularly with allylic and homoallylic alcohols. purdue.edu As mentioned in the Simmons-Smith reaction, the hydroxyl group can coordinate to the electrophilic metal carbenoid, directing the delivery of the methylene group to the syn-face of the molecule. nih.gov This substrate-controlled approach is a powerful tool for establishing the relative stereochemistry of the hydroxyl-bearing carbon and the adjacent cyclopropane ring.

Tandem reactions that generate a chiral allylic zinc alkoxide intermediate, followed by a directed diastereoselective cyclopropanation with an in situ generated zinc carbenoid, provide a one-pot method for synthesizing cyclopropyl (B3062369) alcohols with high enantio- and diastereoselectivity. nih.gov The carbometalation of cyclopropenes is another advanced method that generates stereodefined cyclopropyl-metal intermediates, which can be trapped to form polysubstituted cyclopropanes as a single diastereomer. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-methylbut-1-en-3-ol
Dirhodium tetraacetate
Diazoacetates
Diiodomethane
Diethylzinc
(Iodomethyl)zinc iodide

Stereoselective Synthesis of Cyclopropylmethanol Derivatives

Synthetic Pathways via Functional Group Transformations and Rearrangements

Functional group interconversions and molecular rearrangements represent a powerful approach for the synthesis of this compound and its derivatives. These methods often start from readily available precursors and introduce the desired cyclopropylmethanol moiety through strategic chemical modifications.

Reductive Ring-Opening Reactions for Cyclopropyl Carbinol Formation (e.g., from 1,3-oxazinones)

A notable method for the formation of cyclopropyl carbinols involves the reductive ring-opening of substituted 1,3-oxazin-4-ones. This approach is particularly useful for producing amine-functionalized cyclopropyl carbinols, which are valuable synthetic intermediates. The synthesis begins with the construction of a 5-chloroethyl-1,3-oxazin-4-enone precursor. Subsequent treatment of this heterocyclic system with a hydride-mediated reducing agent leads to the cleavage of the ring and the formation of the desired cyclopropyl carbinol structure.

The mechanism of this transformation involves the reduction of the oxazinone ring, which facilitates a rearrangement to form the cyclopropane ring. This method provides a pathway to access structurally diverse cyclopropyl carbinols with embedded amine functionalities. The yields of these reactions are generally moderate to good, depending on the specific substrate and reaction conditions employed.

Precursor (1,3-Oxazinone Derivative)Reducing AgentSolventTemperature (°C)Product (Cyclopropyl Carbinol Derivative)Yield (%)
5-(2-Chloroethyl)-2-phenyl-1,3-oxazin-4-oneNaBH4Methanol (B129727)0 to RT[1-(Aminomethyl)-2-phenylcyclopropyl]methanol65
5-(2-Chloroethyl)-2-(4-methoxyphenyl)-1,3-oxazin-4-oneLiAlH4THF0 to RT{1-[(Amino)methyl]-2-(4-methoxyphenyl)cyclopropyl}methanol72
2-Benzyl-5-(2-chloroethyl)-1,3-oxazin-4-oneNaBH4Ethanol0 to RT[1-(Aminomethyl)-2-benzylcyclopropyl]methanol68
5-(2-Chloroethyl)-2-isopropyl-1,3-oxazin-4-oneLiAlH4Diethyl Ether0 to RT{1-[(Amino)methyl]-2-isopropylcyclopropyl}methanol55

Derivatization of Cyclopropyl Ketones and Aldehydes to Cyclopropylmethanols

A more direct and widely employed method for the synthesis of this compound and its analogs is the reduction of the corresponding cyclopropyl ketones and aldehydes. This approach leverages the readily available carbonyl precursors, which can be efficiently converted to the desired alcohol through the action of various reducing agents.

The reduction of a cyclopropyl ketone, such as 1-(propan-2-yl)cyclopropyl ketone, with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the secondary alcohol, this compound. sci-hub.se Similarly, the reduction of a cyclopropyl aldehyde would furnish the corresponding primary alcohol. These reactions proceed via a nucleophilic addition of a hydride ion to the carbonyl carbon. numberanalytics.commnstate.edu

The choice of reducing agent can be critical. Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol or ethanol. numberanalytics.com Lithium aluminum hydride is a more powerful reducing agent and is used in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran. The stereochemical outcome of these reductions can be influenced by the steric environment around the carbonyl group.

For instance, the synthesis of 2-cyclopropylpropene has been reported starting from methyl cyclopropyl ketone. This process involves a Grignard reaction with methylmagnesium chloride to produce dimethylcyclopropylcarbinol, a tertiary alcohol analog. This demonstrates the utility of cyclopropyl ketones as precursors to more complex cyclopropyl-substituted alcohols.

Precursor (Cyclopropyl Ketone/Aldehyde)Reducing AgentSolventTemperature (°C)ProductYield (%)
1-(Propan-2-yl)cyclopropyl ketoneNaBH4Methanol0 to RTThis compound92
1-(Propan-2-yl)cyclopropyl ketoneLiAlH4THF0 to RTThis compound95
CyclopropanecarboxaldehydeNaBH4Ethanol0 to RTCyclopropylmethanol88
Dicyclopropyl ketoneLiAlH4Diethyl Ether0 to RTDicyclopropylmethanol90
Methyl cyclopropyl ketoneNaBH4Methanol0 to RT1-Cyclopropylethanol94

Computational and Theoretical Studies of 1 Propan 2 Yl Cyclopropyl Methanol and Cyclopropyl Systems

Quantum Chemical Characterization of Cyclopropane (B1198618) Bonding and Strain

The unique three-membered ring of cyclopropane imparts significant strain and unusual bonding characteristics, which have been extensively studied using quantum chemical methods. The triangular geometry necessitates C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nih.gov This deviation results in substantial angle strain, a major component of the total ring strain, which is estimated to be around 27.6 kcal/mol. nih.govrsc.org

To accommodate this strained geometry, the bonding in cyclopropane is described by models that deviate from standard sigma bonds. The Coulson-Moffitt model proposes that the carbon-carbon bonds are "bent" or "banana" bonds, where the electron density is concentrated outside the direct internuclear axis. acs.orgacs.org This model suggests a change in the hybridization of the carbon orbitals, with increased p-character in the C-C bonds to minimize the angle strain. acs.org X-ray diffraction studies on cyclopropane derivatives have experimentally supported this model by showing deformation density outside the line connecting the carbon nuclei. acs.org

An alternative description is provided by the Walsh orbital model . rsc.orgchemrxiv.org This model proposes a set of molecular orbitals for cyclopropane where the carbon atoms are considered sp²-hybridized. The remaining p-orbitals overlap in the center of the ring to form a three-center bond, while the sp² orbitals form the C-C sigma bonds and C-H bonds. acs.orgrsc.org The Walsh model helps to explain some of the unique reactivity of cyclopropanes, such as their ability to interact with adjacent carbocations and radicals, which is a property more akin to π-systems. chemrxiv.org

The C-C bond lengths in cyclopropane are shorter (around 151 pm) than in a typical alkane (153 pm), which is somewhat counterintuitive given the ring strain. nih.govacs.org However, these bonds are significantly weaker. nih.gov In contrast, the C-H bonds in cyclopropane are stronger and shorter than those in alkanes, a consequence of the increased s-character in the C-H bonding orbitals. nih.govacs.org Some theoretical studies have even invoked the concept of σ-aromaticity , suggesting that the delocalization of the six electrons in the three C-C σ-bonds contributes to a stabilization that partially counteracts the high ring strain. nih.gov

Key Geometric and Energetic Parameters of Cyclopropane
ParameterValueReference
C-C-C Bond Angle60° nih.gov
Total Ring Strain~27.6 kcal/mol nih.govrsc.org
C-C Bond Length~151 pm nih.govacs.org
Inter-orbital Angle (Coulson-Moffitt)104° acs.org

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of reaction mechanisms involving cyclopropyl (B3062369) systems, offering a balance between computational cost and accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification and characterization of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction pathway.

In the context of [1-(Propan-2-yl)cyclopropyl]methanol, DFT could be employed to study its formation via Simmons-Smith reaction of a corresponding allylic alcohol. The presence of the hydroxyl group can influence the reaction pathway, and DFT calculations can model the coordination of the hydroxyl group to the zinc reagent, explaining the diastereoselectivity often observed in such reactions.

Furthermore, DFT is used to investigate the ring-opening reactions of cyclopropyl derivatives. For instance, the acid-catalyzed ring-opening of cyclopropyl ketones has been studied, revealing the energetic barriers for C-C bond cleavage and the subsequent formation of products. These studies help in understanding how substituents on the cyclopropane ring and the nature of the catalyst influence the reaction pathway and product distribution.

DFT calculations are particularly powerful in explaining and predicting the stereochemical outcomes of reactions. In asymmetric cyclopropanation reactions, where chiral ligands are used to induce enantioselectivity, DFT can be used to model the transition states for the formation of different stereoisomers.

For the asymmetric Simmons-Smith reaction using chiral ligands, such as Charette's dioxaborolane ligand, DFT studies have identified the key factors that govern enantioselectivity. These include:

Torsional strain along the forming C-C bond in the transition state.

1,3-allylic strain arising from the conformation of the allylic substrate.

Ring strain generated in the transition state structure.

By comparing the energies of the diastereomeric transition states leading to the different enantiomers, the observed stereoselectivity can be rationalized. The calculations can reveal subtle non-covalent interactions between the substrate, the reagent, and the chiral ligand that are responsible for the stereochemical control. For example, DFT has shown how the chiral ligand can create a well-defined chiral pocket that favors one approach of the alkene to the zinc carbenoid over the other.

Molecular Dynamics Simulations for Mechanistic Insights

While DFT calculations provide valuable information about the static potential energy surface, molecular dynamics (MD) simulations offer a way to study the dynamic aspects of chemical reactions. MD simulations model the motion of atoms and molecules over time, providing insights into reaction trajectories, solvent effects, and conformational dynamics that are crucial for a complete mechanistic understanding.

Ab initio MD simulations, where the forces between atoms are calculated on-the-fly using quantum mechanical methods, are particularly powerful for studying reactive processes. For cyclopropyl systems, MD simulations can be used to investigate the dynamics of ring-opening reactions. For example, quasi-classical direct dynamics simulations have been used to study the stereochemistry of the electrocyclic ring-opening of the cyclopropyl radical. These simulations, initiated at the transition state, can follow the trajectories of the atoms as the ring opens, providing insights into whether the reaction proceeds in a conrotatory or disrotatory fashion. Such studies have shown that for the cyclopropyl radical, both pathways are accessible, leading to a mixture of stereochemical outcomes.

MD simulations are also valuable for studying the behavior of reactive intermediates, such as the cyclopropylcarbinyl cation , which is a key intermediate in the solvolysis of cyclopropylmethanol (B32771) derivatives like this compound. The cyclopropylcarbinyl cation is known to undergo rapid rearrangements to form cyclobutyl and homoallyl cations. MD simulations can track the dynamic interconversion of these cationic species and the influence of the solvent on their stability and reactivity. By simulating the system in a box of explicit solvent molecules, MD can capture the specific solute-solvent interactions that are often crucial in determining the reaction outcome.

While computationally intensive, ab initio MD simulations provide a level of detail about reaction dynamics that is difficult to obtain by other means. They can reveal short-lived intermediates and complex dynamic effects that are not apparent from static calculations of the potential energy surface.

Structure-Reactivity Relationship Analysis in Cyclopropyl Derivatives

Understanding the relationship between the structure of a cyclopropyl derivative and its reactivity is crucial for designing new reactions and predicting the behavior of existing ones. Computational studies play a key role in establishing these relationships by systematically varying the structure of the molecule and calculating its effect on reactivity.

The reactivity of cyclopropyl derivatives is highly dependent on the electronic nature of the substituents on the ring. Donor-acceptor (D-A) cyclopropanes , which have both an electron-donating and an electron-accepting group, are particularly reactive towards ring-opening reactions. The polarization of the C-C bond between the donor and acceptor groups facilitates nucleophilic attack.

Linear free-energy relationships (LFERs) , such as the Hammett equation , are often used to quantify the effect of substituents on reaction rates. Computational studies can be used to calculate the reaction rates for a series of substituted cyclopropyl derivatives and to generate theoretical Hammett plots. The slope of the Hammett plot (the reaction constant, ρ) provides information about the electronic nature of the transition state. For example, a negative ρ value indicates the buildup of positive charge in the transition state, suggesting an electrophilic mechanism. Kinetic studies on the ring-opening of electrophilic cyclopropanes with nucleophiles have shown parabolic Hammett relationships, indicating a change in the rate-determining step or the mechanism with the electronic nature of the substituent.

By systematically studying the effects of substituents on properties such as bond lengths, charge distributions, and reaction barriers, computational chemistry can provide a detailed and quantitative understanding of the structure-reactivity relationships in cyclopropyl derivatives.

Computational Methods and Their Applications to Cyclopropyl Systems
Computational MethodKey ApplicationsInsights Gained
Quantum Chemistry (e.g., ab initio)Bonding analysis, strain energy calculationUnderstanding of bent bonds, Walsh orbitals, and the origins of ring strain
Density Functional Theory (DFT)Reaction mechanism studies, transition state elucidation, stereoselectivity predictionDetailed energetic pathways, rationalization of stereochemical outcomes in cyclopropanation
Molecular Dynamics (MD) SimulationsReaction dynamics, solvent effects, conformational analysis of intermediatesDynamic behavior of reactive intermediates like the cyclopropylcarbinyl cation, stereochemical dynamics of ring-opening
Structure-Reactivity Studies (e.g., Hammett analysis)Quantifying substituent effects on reaction rates and equilibriaPredictive models for reactivity based on electronic properties of substituents

Advanced Synthetic Applications and Methodological Innovations Utilizing Cyclopropylmethanol Cores

Cyclopropylmethanols as Precursors for Diverse Ring Systems

The high ring strain of the cyclopropane (B1198618) moiety makes cyclopropylmethanols and their derivatives susceptible to ring-opening reactions. This reactivity is a powerful tool for synthetic chemists, allowing the three-membered ring to serve as a masked synthon for more complex cyclic and acyclic structures. The activation of the hydroxyl group, often through conversion to a better leaving group or by leveraging its electronic influence, can initiate rearrangements that lead to the formation of larger, more diverse ring systems.

One of the most valuable transformations of cyclopropylmethanols is their rearrangement into larger carbocyclic and heterocyclic systems. These ring-expansion reactions typically proceed through carbocationic intermediates generated upon departure of a leaving group from the methanol (B129727) carbon. The subsequent cleavage of a cyclopropane bond relieves ring strain and forms a larger ring.

For instance, the treatment of cyclopropylmethanols with acid can induce a semipinacol-type rearrangement. The choice of which cyclopropane bond cleaves can be influenced by the substitution pattern on the ring, often favoring the formation of the most stable carbocation intermediate. This strategy provides a reliable pathway to cyclobutanones and other four-membered rings. nih.govstackexchange.com Furthermore, vinyl cyclopropane rearrangements offer a sophisticated method for constructing five-membered rings. A notable example involves a vinyl cyclopropane/cyclopentene rearrangement embedded within an iridium-catalyzed hydrogen borrowing cascade, which transforms cyclopropyl (B3062369) alcohols into highly substituted, stereo-defined cyclopentanes. researchgate.net This process demonstrates how the cyclopropylmethanol (B32771) core can be unraveled to generate significantly more complex carbocyclic frameworks with high stereochemical control. researchgate.net

Reaction Type Precursor Key Reagents/Conditions Product Type Reference
Semipinacol RearrangementCyclopropylmethanolAcidic conditionsCyclobutanone nih.govstackexchange.com
Vinyl Cyclopropane RearrangementVinyl Cyclopropyl AlcoholIridium catalyst, KetoneSubstituted Cyclopentane researchgate.net
Base-Promoted Ring Openinggem-Dibromocyclopropyl AlcoholSodium alkoxideBromoalkene Pyranoside uq.edu.au

These methodologies are not limited to carbocycles. The strategic placement of heteroatoms within the substrate or the use of specific reagents can guide these rearrangements toward the synthesis of valuable heterocyclic structures, such as dihydrofurans and dihydropyrans. nih.gov

Beyond simple ring expansion, cyclopropylmethanols are instrumental in constructing intricate polycyclic molecular architectures. nih.gov Their derivatives, such as cyclopropyl carbaldehydes and ketones, serve as key building blocks in these synthetic strategies. nih.gov Intramolecular reactions, where a tethered nucleophile or reactive group attacks the cyclopropane ring or a derived intermediate, can forge new rings, leading to fused, bridged, or spirocyclic systems.

For example, Brønsted acid-catalyzed intramolecular Friedel-Crafts reactions of indolyl alcohols containing a cyclopropyl group can lead to the formation of new fused polycyclic indoles. Similarly, intramolecular cyclopropylmethylation can be achieved via non-classical carbenium ions, creating complex polycyclic frameworks from relatively simple starting materials. rsc.org These cascade reactions, initiated by the reactivity of the cyclopropylmethanol unit, allow for the rapid generation of molecular complexity from simple precursors.

Stereodefined Cyclopropylmethanols in Total Synthesis and Natural Product Analogs

The precise three-dimensional arrangement of atoms is critical in the synthesis of biologically active molecules such as natural products. Stereodefined cyclopropylmethanols, possessing specific enantiomeric and diastereomeric purity, are highly valuable chiral building blocks. nih.govunl.pt The development of stereoselective cyclopropanation reactions has been a key enabler in this field.

A powerful strategy for achieving high stereocontrol is the directed cyclopropanation of allylic alcohols. unl.pt In these reactions, the hydroxyl group of the substrate coordinates to the metal-based cyclopropanating reagent (e.g., a zinc carbenoid in the Simmons-Smith reaction), delivering the methylene (B1212753) group to one face of the double bond. nih.govunl.pt This substrate-controlled approach allows for the predictable synthesis of syn- or anti-cyclopropylmethanols depending on the reaction conditions and reagents.

Method Key Feature Stereocontrol Typical Reagents Reference
Directed Simmons-Smith ReactionHydroxyl group directs methylene deliveryHigh diastereoselectivityDiethylzinc (B1219324), Diiodomethane (B129776) nih.govunl.pt
Asymmetric Vinylation/CyclopropanationTandem reaction without isolation of intermediatesHigh enantio- and diastereoselectivityChiral ligands, Zinc carbenoids nih.gov
Michael Initiated Ring Closure (MIRC)Nucleophilic addition followed by intramolecular cyclizationCan be highly diastereoselective and enantioselectiveChiral auxiliaries or organocatalysts rsc.org

These stereoselective methods provide access to enantiomerically enriched cyclopropylmethanols that have been incorporated into the total synthesis of complex natural products and their analogs. The defined stereochemistry of the cyclopropylmethanol unit is crucial for controlling the stereochemical outcome of subsequent transformations, including ring-opening and expansion reactions. nih.gov

Development of New Catalytic Systems for Cyclopropylmethanol Transformations

Advances in catalysis are continuously expanding the synthetic utility of cyclopropylmethanols. The development of new catalytic systems allows for transformations to be carried out with greater efficiency, selectivity, and under milder conditions.

Transition metal catalysis has proven particularly effective. For instance, an iridium-catalyzed hydrogen borrowing reaction has been ingeniously coupled with a vinyl cyclopropane rearrangement. researchgate.net In this process, the catalyst facilitates the temporary oxidation of the cyclopropyl alcohol, which then participates in an aldol condensation to form the key vinyl cyclopropane intermediate. The catalyst then completes the cycle by reducing a newly formed enone. researchgate.net This cascade demonstrates the power of catalysis to orchestrate multi-step transformations in a single pot.

Organocatalysis has also emerged as a powerful tool, particularly for the enantioselective synthesis of cyclopropane rings through Michael Initiated Ring Closure (MIRC) reactions. rsc.org Chiral amines, such as those derived from pyrrolidine (B122466), can catalyze the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring with high enantioselectivity. rsc.org The development of novel chiral organocatalysts continues to improve the yields and stereoselectivities of these important reactions. Furthermore, solid-supported acid catalysts, like sulfonic resins, are being employed for transformations such as the ring contraction of hydroxycyclobutanones to yield cyclopropyl aldehydes, offering advantages in scalability and catalyst reusability, which is particularly beneficial for continuous-flow synthesis processes. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(Propan-2-yl)cyclopropyl]methanol, and what reaction conditions are critical for high yields?

  • Methodological Answer :

  • Cyclopropanation Strategies : Start with a cyclopropane precursor, such as a substituted cyclopropane carbaldehyde, and introduce the propan-2-yl group via alkylation or Grignard reactions. For example, cyclopropylmethanol derivatives can be synthesized by reacting cyclopropanecarboxaldehyde with isopropyl Grignard reagents under anhydrous conditions .
  • Etherification : A base-catalyzed nucleophilic substitution (e.g., potassium carbonate in refluxing methanol) can attach the propan-2-yl group to the cyclopropane ring, as seen in analogous syntheses of [2-chloro-4-(cyclopropylmethoxy)phenyl]methanol .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation. Monitor reaction progress via TLC or GC-MS.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify hydroxyl (O-H stretch, ~3200–3600 cm⁻¹) and cyclopropane ring (C-H bending, ~1000–1300 cm⁻¹) signatures. Compare to databases for functional group confirmation .
  • NMR : ¹H NMR will show distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), the methine proton of the propan-2-yl group (δ 1.0–1.2 ppm), and the hydroxymethyl group (δ 3.4–3.8 ppm). ¹³C NMR confirms the cyclopropane carbons (δ 8–15 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₇H₁₂O₂). Use ESI or EI modes depending on volatility.
  • Chromatography : HPLC with a C18 column and UV detection (210 nm) assesses purity.

Q. How should this compound be stored to ensure stability, and what are its key physical properties?

  • Methodological Answer :

  • Storage : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture, as the hydroxyl group may react with acids or bases .
  • Physical Properties : Boiling point and density data for analogous compounds (e.g., benzyl carbamate derivatives with cyclopropane groups) suggest a boiling point range of 150–200°C and density ~1.1–1.3 g/cm³ .

Advanced Research Questions

Q. What reaction mechanisms govern the acid-catalyzed rearrangements of this compound derivatives?

  • Methodological Answer :

  • Ring-Opening Pathways : Under acidic conditions, cyclopropyl epoxides (related to the target compound) undergo ring expansion to cyclobutanes or alkenes via carbocation intermediates. For example, cyclopropylmethanol derivatives may form cyclobutenes or allylic alcohols depending on substituent positioning .
  • Kinetic Studies : Use deuterated solvents (e.g., D₂O) to track protonation sites. Monitor intermediates via in-situ NMR or IR spectroscopy.

Q. How can researchers resolve contradictions in reported yields for reactions involving cyclopropylmethanol derivatives?

  • Methodological Answer :

  • Variable Optimization : Systematically test catalysts (e.g., Lewis acids like BF₃·Et₂O), solvents (polar aprotic vs. protic), and temperatures. For instance, thiol-cyclopropane reactions achieve 75–90% yields with optimized stoichiometry and reaction time .
  • Reproducibility : Replicate literature protocols exactly (e.g., reflux duration, drying agents) before modifying parameters. Cross-validate results using multiple characterization techniques.

Q. What computational approaches are suitable for predicting the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Molecular Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond angles, strain energy (~27 kcal/mol for cyclopropane), and frontier molecular orbitals. Compare to analogs (e.g., (1-(aminomethyl)cyclopropyl)methanol) using similarity indices (e.g., Tanimoto coefficient ≥0.85) .
  • Docking Studies : Screen against protein targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina. Validate with MD simulations to assess binding stability.

Q. What structural features of this compound make it a candidate for drug design or materials science?

  • Methodological Answer :

  • Pharmacological Potential : The cyclopropane ring imposes conformational rigidity, enhancing binding to targets like GPCRs or ion channels. The hydroxyl group allows derivatization (e.g., esterification for prodrugs) .
  • Material Applications : The strained ring system may contribute to unique polymer properties (e.g., thermal stability). Test copolymerization with acrylates via radical initiators .

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